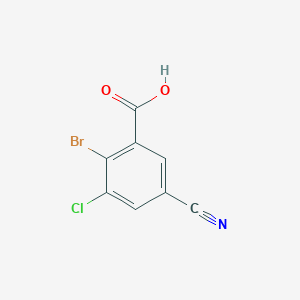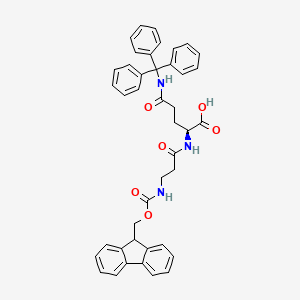
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl protecting group, and a glutamine residue. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine typically involves multiple steps:
Protection of Glutamine: The glutamine residue is first protected at the amino group with a trityl group.
Coupling Reaction: The protected glutamine is then coupled with 3-aminopropanoic acid using a coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: HATU, EDCI, DIPEA.
Major Products:
Deprotected Glutamine Derivatives: Upon removal of protecting groups.
Extended Peptides: When coupled with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Wirkmechanismus
The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-glutamine: Lacks the trityl and 3-aminopropanoyl groups.
Fmoc-N2-(3-aminopropanoyl)-L-glutamine: Lacks the trityl group.
Fmoc-N5-trityl-L-glutamine: Lacks the 3-aminopropanoyl group.
Uniqueness:
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is unique due to the presence of both Fmoc and trityl protecting groups, making it versatile for use in complex peptide synthesis.
Eigenschaften
Molekularformel |
C42H39N3O6 |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
InChI-Schlüssel |
KSGCMAQJWIHSDF-QNGWXLTQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
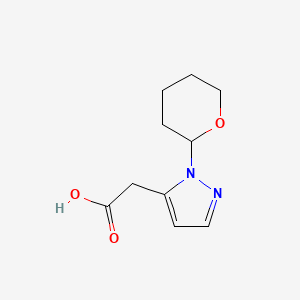
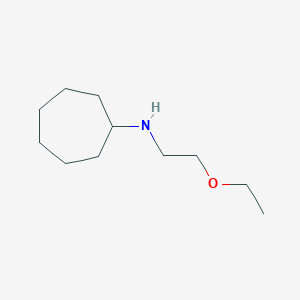

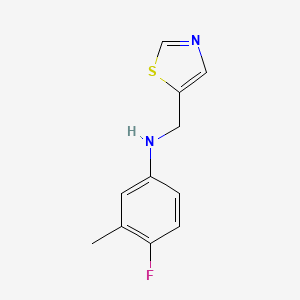
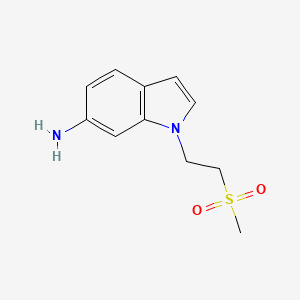
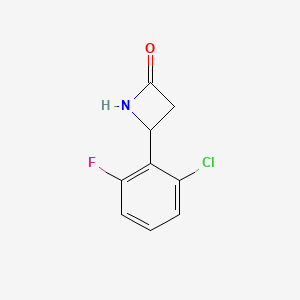

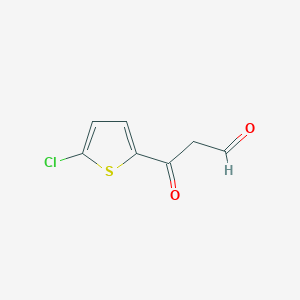
![4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13326414.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
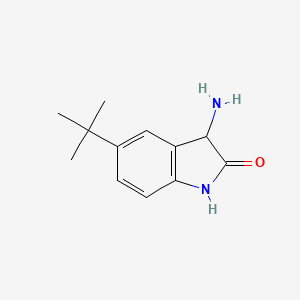
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
